molecular formula C13H18O4S B1314154 (Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate CAS No. 75434-63-8

(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate

Cat. No. B1314154
CAS RN: 75434-63-8
M. Wt: 270.35 g/mol
InChI Key: YNBDZQRMEDQOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 101691-65-0. It has a molecular weight of 270.35 and its IUPAC name is tetrahydro-2H-pyran-4-ylmethyl 4-methylbenzenesulfonate . It is stored at room temperature and is in solid form .


Synthesis Analysis

The synthesis of this compound involves the use of sodium iodide in acetone under reflux conditions . The reaction mixture is stirred for 4 hours, cooled to room temperature, and the precipitated solid is removed by filtration . The filtrate is then evaporated under reduced pressure .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP2C19 . Its Log Po/w (iLOGP) is 2.68 .

Scientific Research Applications

TMBS has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological research. It has been used to study the effects of various compounds on cells, as well as their potential therapeutic effects. TMBS has also been used in drug screening experiments, as it can be used to identify potential drug targets. Additionally, it has been used in studies of metabolic pathways and the effects of certain compounds on metabolic processes.

Mechanism of Action

The exact mechanism of action of TMBS is still being studied. However, it is believed that it binds to certain proteins and enzymes, which can then be used to activate or inhibit certain metabolic pathways. This binding can also be used to identify potential drug targets. Additionally, it has been suggested that TMBS can interact with certain receptors, which can lead to the activation or inhibition of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of TMBS are still being studied. However, it has been suggested that TMBS can affect the activity of certain enzymes, as well as the expression of certain genes. Additionally, it has been suggested that TMBS can affect the activity of certain hormones and neurotransmitters, as well as the activity of certain receptors.

Advantages and Limitations for Lab Experiments

TMBS has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly versatile and can be used in a variety of experiments. Additionally, it is relatively non-toxic and has low acute toxicity, making it safe to use in experiments. However, there are some limitations to using TMBS in laboratory experiments. For example, it is relatively expensive, and it has a relatively short shelf-life. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for research involving TMBS. For example, further research could be conducted to explore the biochemical and physiological effects of TMBS, as well as its potential therapeutic applications. Additionally, research could be conducted to explore the potential of using TMBS as a drug target identifier. Additionally, research could be conducted to explore the potential of using TMBS as a tool to study metabolic pathways and the effects of certain compounds on metabolic processes. Finally, research could be conducted to explore the potential of using TMBS in drug screening experiments.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

oxan-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-12-4-2-3-9-16-12/h5-8,12H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBDZQRMEDQOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of tetrahydropyran-2-methanol (2 g, 17.2 mmol) cooled at 0° C. is added toluene-4-sulfonyl chloride (3.6 g, 18.92 mmol), followed by (2.63 mL , 18.92 mmol) of triethylamine. The mixture is allowed to reach RT and stirred overnight. Then poured into an aqueous saturated solution of NaHCO3. The layers are separated and the aqueous one extracted twice with CH2Cl2. The combined organic extracts are dried over Na2SO4, filtered and concentrated. The crude material is purified by flash chromatography on silica gel (eluent: c-hexane/AcOEt 80:20) to give the title product. TLC, Rf (CH2Cl2/MeOH 95:5)=0.9. MS (LC-MS): 271.1 [M+H]+, tR (HPLC, Macherey-Nagel Nucleosil C18 column, 10-100% CH3CN/H2O/5 min, 100% CH3CN/3 min, flow: 1.5 ml/min): 5.32 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
2.63 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.